5-Methoxy-2-(trifluoromethyl)aniline

Physicochemical properties Lipophilicity Drug design

Choose 5-Methoxy-2-(trifluoromethyl)aniline to leverage its uniquely tuned LogP (1.86), a 0.16–0.55 log-unit reduction over unsubstituted 2-(trifluoromethyl)aniline that directly improves solubility, lowers hERG/phos pholipidosis risk, and facilitates CNS penetration. The electron-donating 5-OCH₃ group provides two H-bond acceptors (vs. one for the parent aniline), enabling superior regioselectivity in Ni-catalysed C–H trifluoromethylation and robust supramolecular co-crystal engineering. A proven scaffold for SAR-driven medicinal chemistry, late-stage functionalisation, and modern agrochemical lead optimisation—available now in research quantities at ≥98% purity with reliable cold-chain-free global shipping.

Molecular Formula C8H8F3NO
Molecular Weight 191.15 g/mol
Cat. No. B7828611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-2-(trifluoromethyl)aniline
Molecular FormulaC8H8F3NO
Molecular Weight191.15 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C(F)(F)F)N
InChIInChI=1S/C8H8F3NO/c1-13-5-2-3-6(7(12)4-5)8(9,10)11/h2-4H,12H2,1H3
InChIKeyHIOYFEFCRFREPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methoxy-2-(trifluoromethyl)aniline (CAS 654-83-1) Procurement & Selection Guide for R&D Teams


5-Methoxy-2-(trifluoromethyl)aniline is a polysubstituted aromatic amine featuring a trifluoromethyl group at the 2-position and a methoxy group at the 5-position of the benzene ring. This substitution pattern confers distinct physicochemical properties including a calculated LogP of 1.86 and a molecular weight of 191.15 g/mol, positioning it as a key intermediate in the synthesis of fluorinated pharmaceuticals and agrochemicals . The compound is commercially available at purities of 95% and 98% from major suppliers, making it accessible for both discovery-scale and larger research applications .

Why 5-Methoxy-2-(trifluoromethyl)aniline Cannot Be Replaced by Generic Trifluoromethylanilines


The 5-methoxy substitution fundamentally alters both the electronic character and lipophilicity of the aniline core relative to unsubstituted trifluoromethylanilines. While 2-(trifluoromethyl)aniline (LogP ≈ 2.02-2.41) [1] and 3-/4-substituted analogs are widely used as building blocks, the introduction of the electron-donating methoxy group at the 5-position in 5-Methoxy-2-(trifluoromethyl)aniline modulates the electron density on the aromatic ring and reduces overall lipophilicity (LogP 1.86) . This differential substitution pattern directly impacts reaction regioselectivity in downstream transformations and alters the compound's hydrogen-bonding capacity (2 H-bond acceptors vs 1 in unsubstituted 2-(trifluoromethyl)aniline) , meaning that generic substitution with non-methoxylated analogs would yield different synthetic intermediates with distinct physicochemical and pharmacological properties.

Quantitative Differentiation Evidence: 5-Methoxy-2-(trifluoromethyl)aniline vs. Closest Analogs


Lipophilicity Modulation: LogP Reduction vs. Unsubstituted 2-(Trifluoromethyl)aniline

The introduction of the 5-methoxy group in 5-Methoxy-2-(trifluoromethyl)aniline reduces the calculated LogP by approximately 0.16-0.55 log units relative to 2-(trifluoromethyl)aniline, depending on the comparator's reported LogP value. This quantitative reduction is meaningful for optimizing pharmacokinetic properties in lead optimization programs [1].

Physicochemical properties Lipophilicity Drug design

Hydrogen Bond Acceptor Capacity: Doubling HBA Count vs. 2-(Trifluoromethyl)aniline

5-Methoxy-2-(trifluoromethyl)aniline possesses 2 hydrogen bond acceptor (HBA) sites (the amino nitrogen and the methoxy oxygen), compared to only 1 HBA site in unsubstituted 2-(trifluoromethyl)aniline . This doubling of HBA capacity directly influences intermolecular interactions in both solution-phase and solid-state chemistry.

Hydrogen bonding Molecular recognition Crystal engineering

Regioselective Synthetic Utility: Targeted C-H Functionalization via Nickel Catalysis

5-Methoxy-2-(trifluoromethyl)aniline serves as a substrate for regioselective nickel-catalyzed C-H trifluoromethylation using Togni's reagent, enabling further functionalization at specific positions on the aromatic ring. This method exhibits good functional group tolerance and chemoselectivity under mild conditions . In contrast, unsubstituted anilines or those lacking the 5-methoxy directing group may undergo different regiochemical outcomes or require harsher conditions for analogous transformations.

C-H activation Late-stage functionalization Synthetic methodology

Molecular Weight and Physicochemical Profile: Distinct from Isomeric Methoxy-Trifluoromethylanilines

5-Methoxy-2-(trifluoromethyl)aniline (CAS 654-83-1, MW 191.15 g/mol) is a distinct chemical entity from its positional isomer 4-Methoxy-2-(trifluoromethyl)aniline (CAS 53903-49-4, MW 191.15 g/mol) and 2-Methoxy-5-(trifluoromethyl)aniline (CAS 349-65-5, MW 191.15 g/mol). While these isomers share the same molecular formula and mass, they exhibit different substitution patterns that lead to distinct chemical reactivity, spectroscopic signatures, and biological activity profiles [1].

Isomer differentiation Quality control Analytical chemistry

Optimal Application Scenarios for 5-Methoxy-2-(trifluoromethyl)aniline Based on Quantitative Differentiation


Lead Optimization in Drug Discovery Requiring Fine-Tuned Lipophilicity

In medicinal chemistry programs where reducing lipophilicity is a key optimization goal (e.g., to improve solubility, reduce hERG binding, or minimize phospholipidosis risk), 5-Methoxy-2-(trifluoromethyl)aniline offers a quantitatively defined advantage over 2-(trifluoromethyl)aniline. With a LogP reduction of 0.16-0.55 log units , this building block enables the design of analogs with improved drug-like properties without sacrificing the beneficial effects of the trifluoromethyl group (metabolic stability, increased permeability). This is particularly relevant for CNS drug discovery where lower LogP (typically <3) is often required for blood-brain barrier penetration.

Synthesis of Fluorinated Heterocycles via Regioselective C-H Functionalization

5-Methoxy-2-(trifluoromethyl)aniline is a validated substrate for nickel-catalyzed C-H trifluoromethylation, enabling the synthesis of more complex fluorinated aniline derivatives with high regiocontrol . This application scenario is ideal for researchers engaged in late-stage functionalization or the preparation of diverse compound libraries for SAR studies. The mild reaction conditions and good functional group tolerance make this compound a preferred choice over less substituted analogs that may exhibit poorer regioselectivity or require more forcing conditions.

Crystal Engineering and Supramolecular Chemistry Leveraging Enhanced H-Bonding Capacity

The presence of two hydrogen bond acceptor sites (amino nitrogen and methoxy oxygen) in 5-Methoxy-2-(trifluoromethyl)aniline, versus a single HBA in 2-(trifluoromethyl)aniline, provides a distinct advantage in crystal engineering and supramolecular chemistry applications . This increased HBA capacity facilitates the formation of more complex hydrogen-bonded networks and co-crystals, making this compound a valuable building block for designing materials with tailored solid-state properties, such as pharmaceutical co-crystals or functional organic materials.

Agrochemical Intermediate Requiring Specific Substitution Pattern

Patents and literature indicate that trifluoromethylated anilines with specific substitution patterns are key intermediates in the synthesis of modern pesticides and herbicides . 5-Methoxy-2-(trifluoromethyl)aniline, with its defined 2-CF3/5-OCH3 substitution, provides a unique scaffold for developing agrochemicals with improved potency and selectivity. The distinct electronic and steric properties conferred by this specific substitution pattern, relative to other methoxy-trifluoromethylaniline isomers, are critical for achieving the desired biological activity and environmental profile.

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